molecular formula C18H34CaN2O11 B10770049 calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate

calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate

Cat. No.: B10770049
M. Wt: 494.5 g/mol
InChI Key: KUKRZUPDYACRAM-GXIDORRSSA-L
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Description

Pantothenic acid calcium salt monohydrate, also known as calcium D-pantothenate, is a derivative of pantothenic acid (vitamin B5). It is a water-soluble vitamin that plays a crucial role in the synthesis and metabolism of proteins, carbohydrates, and fats. This compound is commonly used in dietary supplements and fortified foods due to its stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantothenic acid calcium salt monohydrate can be synthesized through chemical, chemo-enzymatic, and biological routes. The chemical synthesis involves the reaction of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt. The chemo-enzymatic method uses enzymes to catalyze the reaction, improving yield and specificity .

Industrial Production Methods: The industrial production of pantothenic acid calcium salt monohydrate often employs microbial fermentation. This method utilizes genetically engineered microorganisms to produce high yields of the compound from renewable resources. The fermentation process is followed by purification steps to isolate the calcium salt .

Chemical Reactions Analysis

Types of Reactions: Pantothenic acid calcium salt monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pantothenic acid, which can have different biological activities and applications .

Scientific Research Applications

Pantothenic acid calcium salt monohydrate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.

    Biology: The compound is involved in the catabolism of fatty acids and the synthesis of heme and neurotransmitters.

    Medicine: It is used in vitamin supplements for the treatment of conditions such as acne, osteoarthritis, and rheumatoid arthritis.

    Industry: The compound is added to animal feed and fortified foods to ensure adequate vitamin B5 intake

Mechanism of Action

Pantothenic acid calcium salt monohydrate exerts its effects by being incorporated into coenzyme A. Coenzyme A is crucial for the biosynthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and proteins. The compound also protects cells against peroxidative damage by increasing the levels of glutathione .

Comparison with Similar Compounds

Uniqueness: Pantothenic acid calcium salt monohydrate is unique due to its stability and bioavailability, making it a preferred form of vitamin B5 for dietary supplements and fortified foods. Its ability to be easily incorporated into coenzyme A also enhances its biological activity compared to other forms .

Properties

Molecular Formula

C18H34CaN2O11

Molecular Weight

494.5 g/mol

IUPAC Name

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;hydrate

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m00../s1

InChI Key

KUKRZUPDYACRAM-GXIDORRSSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]

Origin of Product

United States

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